P-Nitrophenyl beta-D-lactopyranoside

Description

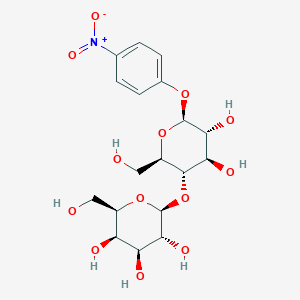

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-MUKCROHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310117 | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4419-94-7 | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to P-Nitrophenyl beta-D-lactopyranoside: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-Nitrophenyl beta-D-lactopyranoside (PNPL) is a crucial chromogenic substrate in the fields of biochemistry, microbiology, and molecular biology. Its ability to produce a quantifiable color change upon enzymatic cleavage makes it an invaluable tool for the detection and characterization of β-galactosidase activity. This guide provides a comprehensive overview of the fundamental properties of PNPL, detailed protocols for its use, and insights into its applications, particularly in drug development.

Physicochemical Properties of P-Nitrophenyl beta-D-lactopyranoside

PNPL is a synthetic glycoside that serves as an analog of lactose. Its core structure consists of a lactose molecule linked to a p-nitrophenyl group via a β-glycosidic bond.

Chemical Structure

-

IUPAC Name: 4-nitrophenyl-β-D-lactopyranoside

-

Molecular Formula: C₁₈H₂₅NO₁₃

-

Molecular Weight: 463.39 g/mol

Physical Characteristics

PNPL is typically a white to off-white crystalline solid. It is slightly soluble in water, with its solubility increasing with heat. For experimental use, it is often dissolved in a buffer solution.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [Generic Chemical Supplier Data] |

| Molecular Formula | C₁₈H₂₅NO₁₃ | [Generic Chemical Supplier Data] |

| Molecular Weight | 463.39 g/mol | [Generic Chemical Supplier Data] |

| Melting Point | 263-265 °C | [Generic Chemical Supplier Data] |

| Solubility | Slightly soluble in water (heating increases solubility) | [Generic Chemical Supplier Data] |

| Storage | Store at -20°C to ensure long-term stability | [Generic Chemical Supplier Data] |

The Principle of Action: Enzymatic Hydrolysis

The utility of PNPL lies in its role as a chromogenic substrate for the enzyme β-galactosidase (EC 3.2.1.23). In the presence of this enzyme, the β-glycosidic bond in PNPL is hydrolyzed, yielding two products: D-galactose and p-nitrophenol.

While PNPL itself is colorless, the product p-nitrophenol, under alkaline conditions, exhibits a distinct yellow color. The intensity of this color, which can be quantified by measuring its absorbance at 405-420 nm, is directly proportional to the amount of p-nitrophenol produced and, therefore, to the activity of the β-galactosidase enzyme.

Reaction Mechanism

The enzymatic hydrolysis of PNPL by β-galactosidase is a two-step process involving the formation of a glycosyl-enzyme intermediate followed by its hydrolysis.

Caption: Enzymatic hydrolysis of PNPL by β-galactosidase.

Experimental Protocols for β-Galactosidase Activity Assay

The following protocols are adapted from standard procedures for β-galactosidase assays and can be optimized based on the specific enzyme source and experimental conditions.

Reagent Preparation

-

Assay Buffer (Z-Buffer):

-

60 mM Na₂HPO₄

-

40 mM NaH₂PO₄

-

10 mM KCl

-

1 mM MgSO₄

-

Adjust pH to 7.0. For some applications, the pH may need to be optimized (e.g., pH 4.4 for certain fungal β-galactosidases).

-

-

PNPL Substrate Solution:

-

Prepare a 4 mg/mL stock solution of PNPL in the assay buffer. This solution should be prepared fresh daily and protected from light.

-

-

Stop Solution:

-

1 M Sodium Carbonate (Na₂CO₃).

-

Standard Assay Procedure

Caption: A typical workflow for a β-galactosidase assay using PNPL.

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare appropriate dilutions of the enzyme sample in cold assay buffer. It is crucial to keep the enzyme on ice.

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, add a specific volume of the diluted enzyme.

-

Pre-incubation: Pre-incubate the enzyme at the desired assay temperature (e.g., 25°C, 37°C, or 50°C) for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Add the PNPL substrate solution to the enzyme to start the reaction. The final concentration of PNPL in the reaction mixture is typically in the range of 1-2 mg/mL.

-

Incubation: Incubate the reaction mixture at the assay temperature for a fixed period (e.g., 15, 30, or 60 minutes). The incubation time should be sufficient to allow for a measurable color change but should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding the stop solution. The addition of sodium carbonate will raise the pH, which denatures the enzyme and allows the p-nitrophenol to develop its characteristic yellow color.

-

Measurement: Measure the absorbance of the solution at a wavelength between 405 nm and 420 nm using a spectrophotometer or a microplate reader.

-

Calculation of Activity: The activity of β-galactosidase is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 micromole of PNPL per minute under the specified conditions. The calculation involves using the molar extinction coefficient of p-nitrophenol (18,500 M⁻¹cm⁻¹ at pH > 8.0).

Kinetic Parameters

The Michaelis-Menten constants, Kₘ and Vₘₐₓ, can be determined by measuring the initial reaction rates at varying concentrations of PNPL. These parameters are crucial for characterizing the enzyme's affinity for the substrate and its maximum catalytic rate. For β-galactosidase from E. coli, the Kₘ for the similar substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) is in the millimolar range.[1]

Applications in Research and Drug Development

Reporter Gene Assays

In molecular biology, the lacZ gene, which encodes for β-galactosidase, is a widely used reporter gene. The activity of the expressed β-galactosidase, as measured by the hydrolysis of PNPL or other similar substrates, can be used to quantify gene expression levels in various experimental systems.

Screening for β-Galactosidase Inhibitors

The PNPL-based assay is a robust and high-throughput method for screening potential inhibitors of β-galactosidase. This is particularly relevant in the context of drug development, as β-galactosidase is a target for certain therapeutic interventions. For instance, inhibitors of human lysosomal β-galactosidase are being investigated as potential pharmacological chaperones for the treatment of GM1 gangliosidosis and Morquio B disease.[2]

Inhibitor Screening Protocol Outline:

-

Compound Preparation: Prepare a library of potential inhibitor compounds at various concentrations.

-

Pre-incubation with Inhibitor: Pre-incubate the β-galactosidase enzyme with each test compound for a specific period to allow for binding.

-

Assay: Initiate the enzymatic reaction by adding PNPL and follow the standard assay protocol.

-

Analysis: A decrease in the rate of p-nitrophenol production compared to a control without the inhibitor indicates that the compound has inhibitory activity. The IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Microbiological Applications

PNPL and similar chromogenic substrates are used in microbiology to detect and enumerate coliform bacteria, which are indicators of water and food contamination.[3] Most coliforms produce β-galactosidase, and their presence can be detected by the color change resulting from the hydrolysis of the substrate.

Potential Interferences and Limitations

Accurate measurement of β-galactosidase activity using PNPL can be affected by several factors:

-

pH: The optimal pH for β-galactosidase activity varies depending on the source of the enzyme. It is essential to use a buffer with the appropriate pH for the specific enzyme being studied.[4]

-

Temperature: Enzyme activity is highly dependent on temperature. The optimal temperature for the assay should be determined and maintained consistently.

-

Metal Ions: The activity of β-galactosidase can be influenced by the presence of metal ions. For example, Mg²⁺ is a cofactor for E. coli β-galactosidase and is often included in the assay buffer. Conversely, heavy metals such as Cu²⁺ and Pb²⁺ can act as inhibitors.[4][5]

-

Endogenous Enzymes: When working with crude cell or tissue extracts, the presence of other enzymes that can hydrolyze PNPL or interfere with the assay can lead to inaccurate results. It is important to include appropriate controls to account for this.

-

Substrate and Product Inhibition: At very high concentrations, PNPL may exhibit substrate inhibition. Additionally, the product galactose can act as a competitive inhibitor.[6]

Comparison with Other β-Galactosidase Substrates

While PNPL is a widely used substrate, other chromogenic and fluorogenic substrates are also available.

| Substrate | Signal | Application | Advantages | Disadvantages |

| PNPL/ONPG | Yellow (Absorbance) | Quantitative enzyme assays, inhibitor screening | Quantitative, simple, inexpensive | Less sensitive than fluorogenic substrates |

| X-gal | Blue (Insoluble precipitate) | Histochemical staining, blue-white screening in molecular cloning | Provides spatial localization of enzyme activity | Not suitable for quantitative solution-based assays |

| MUG | Fluorescent | Sensitive quantitative enzyme assays | High sensitivity | Requires a fluorometer for detection |

Conclusion

P-Nitrophenyl beta-D-lactopyranoside is a versatile and indispensable tool for researchers, scientists, and drug development professionals. Its well-characterized properties and the straightforward nature of the colorimetric assay make it a reliable choice for the quantification of β-galactosidase activity. A thorough understanding of its principles of action, optimal assay conditions, and potential interferences, as outlined in this guide, is essential for obtaining accurate and reproducible results in a wide range of scientific applications.

References

-

The Effect of Metal Ions on Lactobacillus acidophilus Growth and Beta-galactosidase Activity. California Science & Engineering Fair. [Link]

-

Which substrate you can recommend to use in β-galactosidase inhibition assay?. ResearchGate. [Link]

-

Effect of Heavy Metals on β - Galactosidase Activity in Marine Bacteria. International Journal of Environment and Pollution Research. [Link]

-

Effect of Heavy Metals on β-galactosidase Activity in Marine Bacteria. Journal of Advances in Microbiology. [Link]

-

p-Nitrophenyl beta-D-galactopyranoside. Glycosynth. [Link]

-

Thioglycoligase-Based Assembly of Thiodisaccharides: Screening as β-Galactosidase Inhibitors. PMC. [Link]

-

Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Agilent. [Link]

-

p-Nitrophenyl beta-D-galactopyranoside. Glycosynth. [Link]

-

Thioglycoligase-Based Assembly of Thiodisaccharides: Screening as β-Galactosidase Inhibitors. PMC. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Thioglycoligase-Based Assembly of Thiodisaccharides: Screening as β-Galactosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycosynth - p-Nitrophenyl beta-D-galactopyranoside [glycosynth.co.uk]

- 4. sdiarticle4.com [sdiarticle4.com]

- 5. journaljamb.com [journaljamb.com]

- 6. researchgate.net [researchgate.net]

what is p-nitrophenyl beta-D-lactopyranoside used for

Technical Guide: p-Nitrophenyl -D-Lactopyranoside (pNP-Lac) in Enzymatic Profiling

Executive Summary

p-Nitrophenyl

In drug development and metabolic research, pNP-Lac serves as a specific probe for Lactase-Phlorizin Hydrolase (LPH) activity and is employed in high-throughput screening (HTS) of mutant fungal strains (e.g., Trichoderma reesei) for enhanced biomass degradation capabilities.

Chemical & Mechanistic Basis[1]

Structural Identity

-

IUPAC Name: 4-Nitrophenyl

-D-galactopyranosyl-(1 -

CAS Number: 4419-94-7

-

Molecular Formula:

-

Molecular Weight: 463.39 g/mol [1]

-

Moiety Composition: A lactose disaccharide (Galactose + Glucose) linked via a

-glycosidic bond to a p-nitrophenyl (pNP) reporter group at the anomeric carbon of the glucose unit.

Mechanism of Hydrolysis

The utility of pNP-Lac relies on the specific site of enzymatic cleavage. The substrate contains two potential cleavage sites, but only one yields an immediate chromogenic signal.

-

Aglycone Cleavage (Target Mechanism): Exo-cellobiohydrolases (CBH) or specific Lactases recognize the disaccharide unit. They cleave the glycosidic bond between the glucose and the p-nitrophenyl group.[2]

-

Reaction:

-

Signal: Release of p-Nitrophenol (pNP) , which turns yellow upon ionization (alkaline conditions).

-

-

Internal Cleavage (Interference Mechanism):

-Galactosidases may cleave the terminal galactose.-

Reaction:

-

Signal:Colorless. pNP-Glucose does not absorb at 405 nm. To detect this activity, an auxiliary

-glucosidase must be added to hydrolyze the pNP-Glc intermediate.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-

Visualization of Hydrolysis Pathways:

Figure 1: Mechanistic pathways of pNP-Lac hydrolysis. Direct colorimetric detection is specific to enzymes cleaving the aglycone bond.

Applications in Enzymology & Drug Discovery

Cellulase Profiling (Differentiation of CBH)

In biomass conversion research, distinguishing between Endoglucanases,

-

Role of pNP-Lac: It acts as a surrogate for cellobiose. While pNP-Cellobioside (pNP-Cel) is the standard for CBH detection, pNP-Lac is used to probe subsite specificity . Enzymes that tolerate the axial C4-hydroxyl group of galactose (in lactose) versus the equatorial group in glucose (in cellobiose) can be identified.

-

Specificity: High activity on pNP-Lac relative to pNP-Cel often indicates specific Family 7 or Family 6 glycosyl hydrolases with broader substrate clefts.

Lactase-Phlorizin Hydrolase (LPH) Kinetics

LPH is a membrane-bound enzyme in the small intestine responsible for lactose digestion.

-

Assay Advantage: pNP-Lac is a direct structural analog of dietary lactose. Using pNP-Lac allows researchers to determine

and

High-Throughput Screening (HTS) of Mutant Strains

In the development of hyper-cellulolytic fungal strains (e.g., Trichoderma, Aspergillus), pNP-Lac is used in solid-phase or microplate assays.

-

Method: Colonies are grown on media containing pNP-Lac.

-

Selection: A yellow halo (or yellow supernatant in liquid culture) indicates the secretion of enzymes capable of cleaving the disaccharide-aglycone bond, serving as a marker for elevated exo-cellulase secretion.

Validated Experimental Protocol

Objective: Quantify Exo-cellobiohydrolase activity using pNP-Lac. Principle: Spectrophotometric stop-rate determination.

Reagents Preparation

| Reagent | Concentration | Preparation Notes |

| Assay Buffer | 50 mM Sodium Acetate, pH 5.0 | Adjust pH with Acetic Acid. Filter sterilize. |

| Substrate Stock | 10 mM pNP-Lac | Dissolve in minimal DMSO (if needed) then dilute with water. Store at -20°C. |

| Stop Solution | 1.0 M | High pH (>10) is required to ionize pNP. |

| Standard | 10 mM p-Nitrophenol | Use to generate a standard curve (0-100 |

Step-by-Step Workflow

-

Equilibration: Pre-warm Assay Buffer and Enzyme solution to reaction temperature (usually 50°C for fungal cellulases).

-

Reaction Setup:

-

Test: 50

L Enzyme Solution + 450 -

Blank: 50

L Buffer + 450

-

-

Initiation: Add 50

L of 10 mM pNP-Lac to all tubes. Mix by inversion. -

Incubation: Incubate at 50°C for exactly 15–30 minutes.

-

Termination: Add 1.0 mL of Stop Solution (

) to all tubes immediately. The high pH stops the enzyme and develops the yellow color. -

Measurement: Read Absorbance at 405 nm (

). -

Calculation: Subtract Blank

from Test

Workflow Diagram:

Figure 2: Standardized assay workflow for pNP-Lac hydrolysis.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , the following controls must be integrated:

Substrate Inhibition Check

High concentrations of pNP-glycosides can inhibit certain glycosyl hydrolases.

-

Validation: Perform a substrate titration (0.5 mM to 10 mM). If the rate decreases at higher concentrations, fit data to the Haldane equation rather than Michaelis-Menten.

Spontaneous Hydrolysis (Background)

pNP-esters and glycosides can hydrolyze spontaneously at high temperatures or alkaline pH.

-

Control: Always include a "Substrate Blank" (Buffer + Substrate + Stop Solution) incubated alongside samples. If the blank

, prepare fresh substrate.

Specificity Confirmation

Since pNP-Lac can be cleaved by broad-specificity

-

Inhibition Test: Add Glucono-

-lactone (a specific

References

-

Sigma-Aldrich. (n.d.). p-Nitrophenyl

-D-lactopyranoside Product Information. Retrieved from -

Megazyme. (2024). Assay of Endo-Cellulase and Cellobiohydrolase. Retrieved from

- Deshpande, M. V., et al. (1984). "Selective assay for exo-1,4-beta-glucanases (cellobiohydrolases) in the presence of endo-1,4-beta-glucanases." Analytical Biochemistry.

-

Noguchi, Y., et al. (2021).[3] "Genetic Engineering of Trichoderma reesei for Biomass Hydrolysis." ResearchGate. Retrieved from

-

Cayman Chemical. (n.d.). p-Nitrophenyl

-D-galactopyranoside vs Lactopyranoside Applications. Retrieved from

chromogenic substrate for beta-lactosidase

Technical Guide: Chromogenic Substrates for

Executive Summary

While the term "beta-lactosidase" is occasionally used to describe the hydrolysis of lactose, the scientific standard for the enzyme encoded by the lacZ gene is

This document synthesizes mechanistic chemistry with practical assay architecture, moving beyond basic "kits" to the kinetic and environmental factors that determine experimental success.

Part 1: Mechanistic Foundations

The utility of

The Reaction Cascade

The generation of color occurs in two distinct phases:

-

Enzymatic Hydrolysis:

-gal nucleophilically attacks the anomeric carbon of the galactose ring, releasing the aglycone (the "colorless" precursor). -

Chromogenesis: The released aglycone undergoes spontaneous chemical modification (dimerization or tautomerization) to form the visible pigment.

Critical Distinction:

-

Nitrophenyl substrates (ONPG): Release a soluble chromophore immediately upon hydrolysis (pH-dependent).

-

Indolyl substrates (X-Gal): Release an unstable intermediate that requires oxidative dimerization to precipitate.

Caption: The two-step mechanism of indolyl-based chromogenesis. Hydrolysis is enzymatic; color formation is chemical and oxidative.

Part 2: Comparative Substrate Profiling

Selecting the correct substrate is a function of localization vs. quantification . Do not use X-Gal for kinetics; do not use ONPG for colony screening.

Table 1: The Chromogenic Menu

| Substrate | Class | Readout | Sensitivity | Solubility of Product | Primary Application |

| ONPG | Nitrophenyl | Yellow (420 nm) | Moderate | Soluble | Kinetic quantification (Miller Assay) |

| CPRG | Phenol Red | Red (570 nm) | High (>10x ONPG) | Soluble | High-throughput screening; Low expression systems |

| X-Gal | Indolyl | Blue Precipitate | High | Insoluble | Blue/White screening; Histochemistry |

| Bluo-Gal | Indolyl | Dark Blue/Black | Very High | Insoluble | Immunocytochemistry (better contrast than X-Gal) |

| Salmon-Gal | Indolyl | Pink/Salmon | Moderate | Insoluble | Double-labeling (contrast with Blue) |

Expert Insight on Sensitivity: CPRG (Chlorophenol red-β-D-galactopyranoside) is significantly more sensitive than ONPG because the extinction coefficient of the chlorophenol red product is much higher than that of o-nitrophenol.[1] If your lacZ expression is weak (e.g., difficult-to-transfect mammalian cells), switch from ONPG to CPRG [1].

Part 3: Application-Specific Optimization

Workflow A: Quantitative Kinetics (The Miller Assay)

Objective: Measure promoter activity in bacteria or yeast.

The Protocol (Self-Validating):

-

Permeabilization:

-gal is tetrameric and cytosolic. Substrate must enter the cell.-

Classic: Toluene or Chloroform/SDS (Messy, affects OD readings).[2]

-

Modern: Commercial lysis buffers (e.g., PopCulture) or freeze-thaw cycles.

-

-

Reaction: Incubate lysate with ONPG (4 mg/mL) at 28°C or 37°C.

-

The Stop (Critical): Add 1M

.[3]-

Why? It shifts the pH to ~11.

-gal is inactivated (stopping the timer), and o-nitrophenol is fully deprotonated to the yellow anion form, maximizing absorbance at 420nm [2].

-

-

Calculation (Miller Units):

[4][5][6]-

Self-Check:

corrects for cell debris light scattering.[6] If

-

Workflow B: Histochemical Localization (In Vivo/Tissue)

Objective: Visualize gene expression in tissue sections.

The Endogenous Problem:

Mammalian cells possess lysosomal

-

Protocol Adjustment: To stain for lacZ without background, buffer the X-Gal reaction to pH 7.5–8.0 . If staining senescent cells (Senescence-Associated

-gal), buffer to pH 6.0 [3].

The Oxidation Catalyst: X-Gal dimerization is slow. Add a redox catalyst to the reaction buffer:

-

5 mM Potassium Ferricyanide (

) -

5 mM Potassium Ferrocyanide (

) -

Mechanism:[7][8] These iron salts facilitate the oxidative dimerization of the indoxyl intermediate, sharpening the staining and preventing diffusion of the blue color [4].

Caption: Decision matrix for selecting the optimal beta-galactosidase substrate based on experimental constraints.

Part 4: Troubleshooting & Validation

1. Solubility & Solvent Effects [2]

-

X-Gal: Dissolve in DMF (Dimethylformamide) or DMSO .[9]

-

Warning: DMF dissolves polystyrene. Do not store X-Gal stocks in standard polystyrene tubes; use polypropylene or glass.

-

Storage: Store at -20°C protected from light.[9] If the stock turns pink/brown, hydrolysis has occurred; discard it.

-

2. False Positives (The "Blue Halo")

-

In colony screening, satellite colonies often appear white but turn blue over time due to diffusion of the indigo pigment or

-gal leaking from lysed cells. -

Fix: Use Bluo-Gal instead of X-Gal. The precipitate is more insoluble and crystalline, reducing diffusion artifacts.

3. Temperature Sensitivity

-

While E. coli grows at 37°C, the

-gal protein is stable. However, for maximum crystal formation (X-Gal) and to prevent drying of plates/tissues, a 30°C incubation overnight is often superior to 37°C for staining intensity.

References

-

Eustice, D. C., et al. (1991).[1] A sensitive method for the detection of beta-galactosidase in transfected mammalian cells.[1][10][11] BioTechniques. Link

-

Miller, J. H. (1972).[3][6] Experiments in Molecular Genetics. Cold Spring Harbor Laboratory.[3] (The foundational Miller Assay protocol).[3][6] Link

-

Dimri, G. P., et al. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo.[12] Proc. Natl. Acad. Sci. USA.[12] Link

-

GoldBio. (n.d.). Chromogenic Substrates Overview. Gold Biotechnology Technical Resources. Link

Sources

- 1. A sensitive method for the detection of beta-galactosidase in transfected mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 4. researchgate.net [researchgate.net]

- 5. static.igem.org [static.igem.org]

- 6. Beta-Galactosidase Assay (A better Miller) - OpenWetWare [openwetware.org]

- 7. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. interchim.fr [interchim.fr]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of beta-galactosidase tissue levels in a tumor cell xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endogenous pH 6.0 β-Galactosidase Activity Is Linked to Neuronal Differentiation in the Olfactory Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Chromogenic Substrate: A Technical Guide to p-Nitrophenyl β-D-Lactopyranoside for Researchers and Drug Development Professionals

In the landscape of modern biochemical and pharmaceutical research, the precise quantification of enzymatic activity is paramount. This guide provides an in-depth technical exploration of p-nitrophenyl β-D-lactopyranoside (pNP-Lac), a chromogenic substrate pivotal for the characterization of specific glycosidase activities. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying principles, experimental causality, and practical applications of this versatile tool, ensuring a blend of theoretical understanding and field-proven insights.

Foundational Principles: The Chemistry and Mechanism of p-Nitrophenyl β-D-Lactopyranoside

p-Nitrophenyl β-D-lactopyranoside is a disaccharide derivative where the anomeric hydroxyl group of β-lactose is substituted with a p-nitrophenyl group.[1] This seemingly simple modification is the key to its utility as a powerful analytical reagent. In its intact form, pNP-Lac is a colorless, water-soluble, and stable compound. However, upon enzymatic hydrolysis of the β-glycosidic bond by specific enzymes, it releases two products: lactose and p-nitrophenol.[1]

The liberated p-nitrophenol is the cornerstone of the assay's detection mechanism. Under alkaline conditions (typically pH > 9), p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405-420 nm.[2][3] The intensity of this color is directly proportional to the amount of p-nitrophenol produced, which in turn is a direct measure of the enzymatic activity.

This chromogenic property allows for a straightforward and sensitive spectrophotometric quantification of enzyme kinetics. The relationship between absorbance and concentration is governed by the Beer-Lambert law, enabling the calculation of reaction rates and, consequently, the determination of key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Enzymatic Specificity: A Substrate for Diverse Glycosidases

While often associated with β-galactosidases, p-nitrophenyl β-D-lactopyranoside is a valuable substrate for dissecting the activity of a range of glycosidases. Its primary utility lies in the characterization of enzymes that can hydrolyze β-linked disaccharides.

β-Lactosidase (a subclass of β-Galactosidase)

p-Nitrophenyl β-D-lactopyranoside serves as a substrate for determining β-lactosidase activity.[1][4] These enzymes, which are critical in various biological processes including lactose metabolism, cleave the terminal β-galactosyl residue from the non-reducing end of the substrate. The resulting release of p-nitrophenol provides a convenient method for assaying their activity.

Cellobiohydrolases

A significant application of pNP-Lac is in the study of cellobiohydrolases, particularly from glycoside hydrolase family 7 (GH7).[1][5] These enzymes are key components of the cellulase systems in many fungi and bacteria, playing a crucial role in the breakdown of cellulose. pNP-Lac has been effectively used as a chromogenic substrate to probe the active sites and understand the kinetics of these industrially important enzymes. For instance, it was utilized as a reference substrate for the titration of active centers of cellobiohydrolase I (CBH I) from Trichoderma reesei, with a reported Km of 0.5 mM and a catalytic constant (kcat) of 0.063 s⁻¹.[6]

Substrate Specificity Studies

The utility of pNP-Lac extends to determining the substrate specificity of other glycosidases, such as β-glucosidases.[1][4] By comparing the rate of hydrolysis of pNP-Lac with that of other p-nitrophenyl glycosides (e.g., p-nitrophenyl β-D-glucopyranoside), researchers can gain insights into the substrate preferences and active site architecture of the enzyme under investigation.

Quantitative Analysis: Physicochemical and Kinetic Parameters

A thorough understanding of the physicochemical properties and kinetic parameters of p-nitrophenyl β-D-lactopyranoside is essential for accurate and reproducible experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₅NO₁₃ | [7] |

| Molecular Weight | 463.39 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [7] |

| Solubility | Water (19.60-20.40 mg/mL) | |

| Storage Temperature | -20°C |

Kinetic Parameters with Cellobiohydrolase I from Trichoderma reesei

| Parameter | Value | Source |

| Km | 0.5 mM | [6] |

| kcat | 0.063 s⁻¹ | [6] |

Experimental Workflows: From Standard Assays to Inhibitor Screening

The versatility of p-nitrophenyl β-D-lactopyranoside lends itself to a variety of experimental applications, from routine enzyme activity measurements to high-throughput screening of potential inhibitors.

Standard Enzyme Activity Assay (Endpoint)

This protocol provides a robust method for determining the activity of a target enzyme using pNP-Lac.

Principle: The enzyme reaction is allowed to proceed for a fixed time, after which it is stopped by the addition of a high pH solution. This stop solution serves the dual purpose of halting the enzymatic reaction and developing the color of the liberated p-nitrophenol for spectrophotometric measurement.

Workflow Diagram:

Caption: Workflow for a standard endpoint enzyme activity assay using pNP-Lac.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the enzyme of interest. For example, 50 mM sodium acetate buffer (pH 5.0) is commonly used for cellulases.

-

pNP-Lac Solution: Prepare a stock solution of p-nitrophenyl β-D-lactopyranoside (e.g., 10 mM) in the assay buffer.

-

Enzyme Solution: Prepare a series of dilutions of the enzyme in cold assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.

-

Stop Solution: Prepare a 1 M sodium carbonate (Na₂CO₃) solution.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of assay buffer to each well.

-

Add 25 µL of the pNP-Lac solution to each well.

-

Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.

-

To initiate the reaction, add 25 µL of the diluted enzyme solution to each well.

-

Incubate the reaction for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 100 µL of the 1 M sodium carbonate stop solution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the concentration of product formed.

-

Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of enzyme.

-

Kinetic Analysis

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), a kinetic assay is performed by measuring the initial reaction rates at varying substrate concentrations.

Workflow Diagram:

Caption: Workflow for determining enzyme kinetics using pNP-Lac.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare assay buffer and enzyme solution as described in the endpoint assay.

-

Prepare a series of dilutions of the pNP-Lac stock solution in the assay buffer to cover a range of concentrations around the expected Km.

-

-

Assay Procedure:

-

In a temperature-controlled microplate reader, add the enzyme solution to wells containing the different concentrations of pNP-Lac.

-

Immediately begin monitoring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period sufficient to determine the initial linear rate of the reaction.

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance versus time plot.

-

Plot V₀ against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for a linear representation of the data.

-

Enzyme Inhibitor Screening

p-Nitrophenyl β-D-lactopyranoside is an excellent substrate for screening potential enzyme inhibitors, a critical step in drug development.[7]

Principle: The assay measures the activity of the target enzyme in the presence and absence of a potential inhibitor. A reduction in the rate of p-nitrophenol formation indicates inhibition.

Workflow Diagram:

Caption: Workflow for enzyme inhibitor screening using pNP-Lac.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare assay buffer, pNP-Lac solution, and enzyme solution as previously described.

-

Prepare stock solutions of potential inhibitor compounds, typically in a solvent like DMSO, and then create a series of dilutions.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer and the diluted inhibitor solutions to the appropriate wells. Include control wells with solvent only (no inhibitor).

-

Add the enzyme solution to all wells and pre-incubate for a specific time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the pNP-Lac solution.

-

Proceed with the incubation and stop the reaction as described in the standard endpoint assay.

-

-

Data Analysis:

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

For active compounds, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Concluding Remarks

p-Nitrophenyl β-D-lactopyranoside stands as a robust and indispensable tool in the arsenal of researchers and drug development professionals. Its reliability, ease of use, and adaptability make it suitable for a wide range of applications, from fundamental enzyme characterization to high-throughput screening campaigns. By understanding the core principles of its mechanism and the nuances of experimental design, scientists can leverage this chromogenic substrate to generate high-quality, reproducible data, thereby accelerating discoveries in enzymology, biotechnology, and medicine.

References

-

The kinetics of p-nitrophenyl-β-D-cellobioside hydrolysis and transglycosylation by Thermobifida fusca Cel5Acd. PubMed. [Link]

-

Enzyme Kinetics by GH7 Cellobiohydrolases on Chromogenic Substrates is Dictated by Non-Productive Binding. FEBS Letters. [Link]

-

The titration of the active centers of cellobiohydrolase from Trichoderma reesei. PubMed. [Link]

-

Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non‐productive binding: insights from crystal structures and MD simulation. OSTI.GOV. [Link]

-

Thioglycoligase-Based Assembly of Thiodisaccharides: Screening as β-Galactosidase Inhibitors. PMC. [Link]

-

Regioselective synthesis of p-nitrophenyl glycosides of β-D-galactopyranosyl-disaccharides by transglycosylation with β-D-galactosidases. ResearchGate. [Link]

-

Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. PJLSS. [Link]

-

Synthesis of p-nitrophenyl beta-glycosides of (1----6)-beta-D-galactopyranosyl-oligosaccharides. PubMed. [Link]

-

p-Nitrophenyl beta-D-galactopyranoside. PubChem. [Link]

-

4-Nitrophenyl beta-D-lactopyra. SLS. [Link]

-

ortho-Nitrophenyl-β-galactoside. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of Cellobiohydrolase (Cel7A) Variants with Lowered Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. docs.nrel.gov [docs.nrel.gov]

- 6. Synthesis of p-nitrophenyl beta-glycosides of (1----6)-beta-D-galactopyranosyl-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

p-Nitrophenyl β-D-Lactopyranoside: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of p-nitrophenyl β-D-lactopyranoside (PNPL), a crucial chromogenic substrate in biochemical and biotechnological applications. The central focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, synthesis, and, most importantly, its utility in enzymatic assays. With a CAS Number of 4419-94-7 , PNPL serves as an invaluable tool for the kinetic analysis of β-lactosidase and other glycosidases. This guide delves into the mechanistic underpinnings of its enzymatic hydrolysis, offers detailed, field-proven experimental protocols, and discusses its application in broader research contexts, including its role as a reporter in gene expression studies relevant to signaling pathways.

Introduction: The Significance of a Chromogenic Substrate

In the realm of enzymology and high-throughput screening, the ability to monitor enzyme activity in real-time with accuracy and simplicity is paramount. Chromogenic substrates, which yield a colored product upon enzymatic cleavage, are indispensable tools that fulfill this need. p-Nitrophenyl β-D-lactopyranoside (PNPL) is a synthetic disaccharide derivative that has carved a niche for itself as a preferred substrate for enzymes that cleave terminal β-D-lactose units, most notably β-lactosidase (the enzyme deficient in lactose intolerance).[1][2]

The operational principle of PNPL is elegantly straightforward: in its intact form, it is colorless. However, upon enzymatic hydrolysis of the β-glycosidic bond, it liberates D-lactose and p-nitrophenol. The latter product, under alkaline conditions, tautomerizes to the p-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405-420 nm. The intensity of this color is directly proportional to the amount of p-nitrophenol produced, and thus, to the activity of the enzyme. This property allows for a continuous and quantitative spectrophotometric assay of enzyme activity.

This guide will provide a holistic overview of PNPL, from its fundamental chemical identity to its sophisticated applications in cutting-edge research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of p-nitrophenyl β-D-lactopyranoside is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 4419-94-7 | [1][2][3][4] |

| Molecular Formula | C₁₈H₂₅NO₁₃ | [3] |

| Molecular Weight | 463.39 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Water: 19.60-20.40 mg/mL (clear to slightly hazy, colorless to yellow) | |

| Methanol: 100 mg/mL (clear to very slightly hazy) | ||

| Storage Temperature | -20°C |

Synthesis of p-Nitrophenyl β-D-Lactopyranoside: A Representative Strategy

The synthesis of p-nitrophenyl β-D-lactopyranoside is a multi-step process that involves the protection of hydroxyl groups, glycosidic bond formation, and subsequent deprotection. While various synthetic routes exist, a common strategy involves the condensation of a protected lactose derivative with p-nitrophenol. A representative, albeit simplified, overview of a potential synthetic pathway is described below. It is important to note that this is an illustrative example, and specific laboratory procedures may vary.

A generalized synthetic approach often begins with the protection of the hydroxyl groups of lactose to prevent unwanted side reactions. This can be achieved through acetylation using acetic anhydride. The resulting per-acetylated lactose is then converted to a glycosyl halide, such as an acetobromo-α-D-lactose, by treatment with a hydrobromic acid solution.

The key step is the Koenigs-Knorr reaction, where the glycosyl halide is reacted with p-nitrophenol in the presence of a promoter, typically a silver or mercury salt, to form the β-glycosidic bond. The final step involves the removal of the acetyl protecting groups (deacetylation), which is commonly achieved by transesterification with sodium methoxide in methanol (Zemplén deacetylation), to yield the final product, p-nitrophenyl β-D-lactopyranoside.

Biochemical Applications and Mechanism of Action

The primary application of p-nitrophenyl β-D-lactopyranoside lies in its role as a chromogenic substrate for the detection and quantification of β-lactosidase and other β-glycosidase activities.[1][2] This has significant implications in various research and industrial settings.

Enzymatic Hydrolysis: The Core Reaction

The utility of PNPL is centered around its specific hydrolysis by β-lactosidase. The enzyme catalyzes the cleavage of the β-1,4-glycosidic bond linking the galactose and glucose moieties of the lactose component, and the subsequent release of the p-nitrophenyl group.

The reaction can be summarized as follows:

p-Nitrophenyl β-D-lactopyranoside (colorless) + H₂O ---(β-Lactosidase)--> D-Lactose + p-Nitrophenol (colorless at acidic/neutral pH)

In a basic environment, the liberated p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which is intensely yellow.

p-Nitrophenol + OH⁻ ⇌ p-Nitrophenolate (yellow) + H₂O

Caption: Enzymatic hydrolysis of PNPL by β-lactosidase.

Kinetic Analysis of Enzyme Activity

PNPL is an excellent substrate for determining the kinetic parameters of β-lactosidase, such as the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). While specific values can vary depending on the enzyme source and assay conditions, the principles of their determination are universal. By measuring the initial reaction rates at various PNPL concentrations, a Michaelis-Menten plot can be generated. For a more accurate determination, a Lineweaver-Burk plot (a double reciprocal plot) is often employed.

While direct kinetic data for p-nitrophenyl beta-D-lactopyranoside can be sparse in consolidated literature, data for the closely related and commonly used substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), provides a valuable reference point. For β-galactosidase from Aspergillus oryzae, a Kₘ value of 0.800 mM and a Vₘₐₓ of 0.0864 A/min have been reported using ONPG. For the enzyme from Lactobacillus plantarum, a Kₘ of 6.644 mM and a Vₘₐₓ of 147.5 µmol min⁻¹ mg⁻¹ were determined with ONPG.

Application in Signaling Pathway Analysis: The LacZ Reporter System

While p-nitrophenyl β-D-lactopyranoside is not a direct participant in cellular signaling pathways, it plays a critical role as a detection reagent in reporter gene assays that are widely used to study these pathways.[3] The E. coli gene lacZ, which encodes for β-galactosidase, is a commonly used reporter gene.[5]

In a typical reporter gene assay to study a signaling pathway, the promoter of a gene of interest that is regulated by that pathway is cloned upstream of the lacZ gene in an expression vector. This construct is then introduced into host cells. Activation of the signaling pathway leads to the binding of transcription factors to the promoter, driving the expression of β-galactosidase. The activity of the expressed enzyme can then be quantified by lysing the cells and adding PNPL. The resulting color change provides a quantitative measure of the signaling pathway's activity.[2]

Caption: Workflow of a lacZ reporter assay for signaling pathway analysis.

Experimental Protocols

The following protocols provide a framework for the use of p-nitrophenyl β-D-lactopyranoside in a standard β-lactosidase activity assay. It is crucial to optimize these protocols for the specific enzyme and experimental conditions.

Preparation of Reagents

-

Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0, containing 1 mM MgCl₂. The optimal pH may vary depending on the enzyme source.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of p-nitrophenyl β-D-lactopyranoside in the assay buffer. Gentle warming may be required to fully dissolve the compound. Store protected from light at -20°C.

-

Enzyme Solution: Prepare a dilution of the enzyme sample in cold assay buffer immediately before use. The optimal concentration will depend on the activity of the enzyme preparation.

-

Stop Solution: 1 M sodium carbonate (Na₂CO₃).

β-Lactosidase Activity Assay (96-Well Plate Format)

This protocol is designed for a total reaction volume of 200 µL per well.

-

Set up the reaction plate:

-

Test Wells: Add 100 µL of assay buffer.

-

Blank Wells (Substrate Control): Add 150 µL of assay buffer.

-

-

Add the enzyme: To the test wells, add 50 µL of the diluted enzyme solution.

-

Pre-incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the reaction components to reach thermal equilibrium.

-

Initiate the reaction: Add 50 µL of the 10 mM PNPL stock solution to all wells (test and blank). The final PNPL concentration will be 2.5 mM.

-

Incubate: Incubate the plate at the chosen temperature for a set period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction: Add 50 µL of 1 M sodium carbonate to all wells. The yellow color will develop and intensify.

-

Measure absorbance: Read the absorbance of each well at 420 nm using a microplate reader.

-

Calculate enzyme activity:

-

Subtract the average absorbance of the blank wells from the absorbance of the test wells to correct for any non-enzymatic hydrolysis of the substrate.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the corrected absorbance, ε is the molar extinction coefficient of p-nitrophenol (for p-nitrophenol, ε is approximately 18,500 M⁻¹cm⁻¹ at pH > 8 and 405 nm), c is the concentration of the product, and l is the path length of the light through the solution.

-

Caption: Standard workflow for a β-lactosidase assay using PNPL.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of data generated using p-nitrophenyl β-D-lactopyranoside, it is imperative to incorporate self-validating systems within the experimental design.

-

Controls: Always include appropriate controls. A "no-enzyme" control (blank) is essential to account for spontaneous substrate degradation. A "no-substrate" control can be used to measure any background absorbance from the enzyme preparation.

-

Linearity: Ensure that the reaction is proceeding within the linear range with respect to both time and enzyme concentration. A time-course experiment and an enzyme concentration curve should be performed to establish the optimal conditions for the assay.

-

Standard Curve: For absolute quantification of the product, a standard curve of p-nitrophenol should be generated under the same buffer and final pH conditions as the enzyme assay.

-

Substrate Purity: The purity of the p-nitrophenyl β-D-lactopyranoside should be high (≥98%) to avoid interference from impurities.

Conclusion

p-Nitrophenyl β-D-lactopyranoside, with its definitive CAS number 4419-94-7, is more than just a chemical compound; it is a key that unlocks the quantitative study of a vital class of enzymes. Its well-characterized properties and the straightforward nature of its application in chromogenic assays have solidified its place in both fundamental research and applied sciences. From elucidating the kinetics of β-lactosidase to serving as a reporter in complex signaling pathway studies, PNPL offers a robust and reliable system for generating high-quality, reproducible data. This guide has aimed to provide the necessary technical depth and practical insights to empower researchers to confidently and effectively utilize this versatile substrate in their scientific endeavors.

References

-

Takara Bio. (n.d.). Beta-galactosidase assay and LacZ vectors. Retrieved from [Link]

-

Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: structure and function of an enzyme of historical and molecular biological importance. Protein science : a publication of the Protein Society, 21(12), 1792–1807. [Link]

-

Honeyman, A. L., Cote, C. K., & Curtiss, R. 3rd. (2002). Construction of transcriptional and translational lacZ gene reporter plasmids for use in Streptococcus mutans. Journal of microbiological methods, 49(2), 163–171. [Link]

-

Iqbal, S., Mushtaq, A., Naureen, I., & Haleem, S. (2014). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. Journal of food science and technology, 51(11), 3058–3065. [Link]

-

Hassan, S. Q., Ali, M. S., & Al-Bideri, D. K. (2023). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences, 21(1), 1-8. [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. ableweb.org [ableweb.org]

- 3. Reporter Gene Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Synthesis of p-nitrophenyl beta-glycosides of (1----6)-beta-D-galactopyranosyl-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-galactosidase assay and LacZ vectors [takarabio.com]

Methodological & Application

how to prepare p-nitrophenyl beta-D-lactopyranoside solution

Application Notes & Protocols

Topic: Preparation and Handling of p-Nitrophenyl β-D-Lactopyranoside (pNPL) Solutions for Enzymatic Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation, handling, and quality control of p-nitrophenyl β-D-lactopyranoside (pNPL) solutions. pNPL is a premier chromogenic substrate used for the quantitative determination of β-lactosidase activity, an enzyme critical in various fields including microbiology, molecular biology, and food science.[1][2][3] The protocols herein are designed to ensure accuracy, reproducibility, and stability of the substrate solution, thereby enhancing the reliability of enzymatic assay results. We delve into the underlying principles of the assay, provide step-by-step preparation instructions, and offer expert insights into best practices and troubleshooting.

Principle of the Assay: The Chromogenic Transformation

The utility of p-nitrophenyl β-D-lactopyranoside lies in its elegant mechanism as a reporter molecule. In its intact form, pNPL is a colorless compound. However, in the presence of a suitable hydrolase enzyme, such as β-lactosidase, the glycosidic bond linking the lactose moiety to the p-nitrophenyl group is cleaved.[2] This enzymatic hydrolysis releases lactose (which is further broken down into galactose and glucose) and p-nitrophenol.

Under neutral or acidic conditions, p-nitrophenol is predominantly in its protonated, colorless form. The pKa of p-nitrophenol is approximately 7.15.[4] Therefore, to achieve maximum color development and sensitivity, the reaction is typically quenched with a high-pH stop solution (e.g., 1 M sodium carbonate). This shifts the equilibrium, deprotonating the p-nitrophenol to form the p-nitrophenolate ion, which exhibits a vibrant yellow color with a maximum absorbance (λmax) between 405 and 420 nm.[5][6][7] The intensity of this yellow color is directly proportional to the amount of p-nitrophenol produced, and thus, to the activity of the β-lactosidase enzyme.

Visualizing the Reaction Pathway

The following diagram illustrates the enzymatic hydrolysis of pNPL.

Caption: Enzymatic cleavage of pNPL by β-Lactosidase.

Properties of p-Nitrophenyl β-D-Lactopyranoside

A thorough understanding of the substrate's physicochemical properties is fundamental to its correct handling and use.

| Property | Value | Source(s) |

| Synonyms | 4-Nitrophenyl β-D-lactoside, p-nitrophenyl β-lactoside | [2] |

| CAS Number | 4419-94-7 | [1][2] |

| Molecular Formula | C₁₈H₂₅NO₁₃ | [1][2] |

| Molecular Weight | 463.39 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Water: ~20 mg/mL (may require gentle heating) Methanol: 100 mg/mL DMSO: Soluble | [2][8] |

| Storage (Powder) | Store desiccated at -20°C for long-term stability. | [2] |

Protocol: Preparation of a pNPL Stock Solution (10 mM)

A concentrated stock solution provides convenience and minimizes weighing errors for daily experiments. The choice of solvent depends on the experimental buffer system and potential solvent inhibition of the target enzyme. For most applications, a stock in high-purity water or a buffer is ideal.

Materials and Reagents

-

p-Nitrophenyl β-D-lactopyranoside (MW: 463.39 g/mol )

-

High-purity, nuclease-free water or 0.1 M Sodium Phosphate buffer (pH 7.0)

-

50 mL conical tube (light-blocking or wrapped in foil)

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Water bath (optional, set to 37-40°C)

Step-by-Step Methodology

-

Calculate Required Mass: To prepare 25 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L × 0.025 L × 463.39 g/mol = 0.1159 g (or 115.9 mg)

-

-

Weighing: Accurately weigh 116 mg of pNPL powder using an analytical balance. Transfer the powder to the 50 mL conical tube. Expert Tip: pNPL is a fine powder; handle it in a draft-free environment to prevent loss of material.

-

Dissolution:

-

Add approximately 20 mL of the chosen solvent (water or buffer) to the conical tube.

-

Add a small magnetic stir bar and place the tube on a magnetic stirrer at a moderate speed.

-

pNPL may dissolve slowly in aqueous solutions at room temperature.[2] If dissolution is incomplete after 10-15 minutes, gently warm the solution in a water bath (37-40°C) for short intervals (5-10 minutes) with intermittent stirring until the solid is fully dissolved. Avoid boiling, as it may degrade the substrate.

-

The final solution should be clear and colorless to very pale yellow.

-

-

Final Volume Adjustment: Once fully dissolved and cooled to room temperature, carefully add the solvent to bring the final volume to exactly 25 mL. Mix thoroughly by inversion.

-

Storage and Handling:

-

Short-Term (≤ 1 week): Store the stock solution at 2-8°C, protected from light.[4]

-

Long-Term (> 1 week): Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes and store at -20°C. This prevents degradation from repeated freeze-thaw cycles.

-

Crucial QC Step: Before each use, visually inspect the solution. A significant yellow tint indicates spontaneous hydrolysis, and the solution should be discarded.[4]

-

Protocol: Preparation of a pNPL Working Solution

The working solution is prepared by diluting the stock solution into the final assay buffer. The optimal pH and composition of this buffer are highly dependent on the specific enzyme being studied, but generally fall within a pH range of 6.0-8.0 for β-galactosidases.[9][10]

Example Assay Buffer: Z-Buffer (pH 7.0)

A commonly used buffer for E. coli β-galactosidase assays is Z-buffer.[11]

Composition (per 100 mL):

-

Na₂HPO₄·7H₂O: 1.61 g (0.06 M)

-

NaH₂PO₄·H₂O: 0.55 g (0.04 M)

-

KCl: 0.075 g (0.01 M)

-

MgSO₄·7H₂O: 0.025 g (0.001 M)

-

β-mercaptoethanol: 0.27 mL (added fresh)

-

Adjust pH to 7.0 with NaOH/HCl if necessary.

Step-by-Step Methodology

-

Determine Final Concentration: A typical final concentration of pNPL in an assay is between 0.5 mM and 2 mM. For this example, we will prepare a working solution for a final assay concentration of 1 mM.

-

Dilution:

-

Prepare the required volume of your chosen assay buffer (e.g., Z-buffer). Ensure all components, especially temperature-sensitive ones like β-mercaptoethanol, are added immediately before use.

-

To prepare 10 mL of a 1 mM pNPL working solution from a 10 mM stock, use the dilution formula: M₁V₁ = M₂V₂.

-

(10 mM) × V₁ = (1 mM) × (10 mL)

-

V₁ = 1 mL

-

Therefore, add 1 mL of the 10 mM pNPL stock solution to 9 mL of the assay buffer.

-

-

Final Steps:

Troubleshooting & Best Practices

| Observation | Potential Cause(s) | Suggested Solution(s) |

| High Blank Absorbance | Spontaneous hydrolysis of pNPL in the stock or working solution. | Prepare a fresh solution from powder.[4] Ensure the pH of the buffer is not excessively high or low, which can catalyze non-enzymatic hydrolysis. |

| pNPL Powder Fails to Dissolve | Low solubility at room temperature. | Gently warm the solution to 37-40°C with stirring.[2] Consider using an alternative solvent for the stock solution (e.g., DMSO), but verify solvent compatibility with your enzyme. |

| Low Signal / No Color Change | Incorrect buffer pH for enzyme activity. Degraded substrate. Inactive enzyme. | Verify the pH of your assay buffer is optimal for your specific enzyme.[9][10] Use a freshly prepared pNPL solution. Run a positive control with an enzyme of known activity. |

| Inconsistent Results | Inaccurate pipetting. Temperature fluctuations. Degradation of stock solution due to improper storage. | Calibrate pipettes regularly. Pre-incubate all reagents and samples at the assay temperature.[6] Aliquot and freeze stock solutions to avoid repeated freeze-thaw cycles. |

Safety Precautions

-

Handle p-nitrophenyl β-D-lactopyranoside powder in a well-ventilated area or chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

-

Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information. The compound may have associated reproductive toxicity warnings (H360D).[2]

-

Dispose of chemical waste according to institutional and local regulations.

References

-

Glycosynth. p-Nitrophenyl beta-D-galactopyranoside. [Link]

-

Béguin, P. (2014). Response to "What are the storing and work principles of pNPG (4-Nitrophenyl β-D-glucopyranoside)?". ResearchGate. [Link]

-

Sun, J., et al. (2022). A novel salt-tolerant GH42 β-galactosidase with transglycosylation activity from deep-sea metagenome. ResearchGate. [Link]

-

Price-Carter, M. (2000). β-Galactosidase Activity Assay. Roth Lab, University of California, Davis. [Link]

-

Lessard, P. (2002). β-GALACTOSIDASE (LACZ) ASSAY. [Link]

-

Griffith, K. L., & Wolf, R. E., Jr. (2002). Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. BioTechniques, 32(1), 42-46. [Link]

-

Agilent Technologies, Inc. (2012). β–Galactosidase Assay Kit. [Link]

-

JETIR. (2020). STUDY OF PH AND TEMPERATURE ON THE ACTIVITY OF BETA GALACTOSIDASE ENZYME FROM FUNGI. JETIR, 7(7). [Link]

-

Chemdad Co., Ltd. P-NITROPHENYL BETA-D-LACTOPYRANOSIDE. [Link]

-

PubChem. p-Nitrophenyl beta-D-galactopyranoside. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. P-NITROPHENYL BETA-D-LACTOPYRANOSIDE | 4419-94-7 [amp.chemicalbook.com]

- 3. P-NITROPHENYL BETA-D-LACTOPYRANOSIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Galactosidase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. agilent.com [agilent.com]

- 8. 4-Nitrophenyl beta-D-galactopyranoside, 98+% | Fisher Scientific [fishersci.ca]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

- 11. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

Introduction: The Imperative for Rapid Microbial Detection in Food Safety

An Application Guide to p-Nitrophenyl β-D-Lactopyranoside in Food Microbiology

The surveillance of microbial contamination in food products is a cornerstone of public health and safety. Traditional culture-based methods, while reliable, often require prolonged incubation periods, creating a bottleneck in the quality control pipeline of the modern food industry. This delay can be costly, impacting shelf-life, storage, and distribution logistics. Consequently, there is a persistent demand for rapid, reliable, and cost-effective methods for the detection and enumeration of indicator organisms.[1][2]

Indicator organisms, such as coliforms and Escherichia coli, are used to assess the overall hygienic quality of food and water.[3][4] Their presence suggests that conditions may be suitable for pathogenic organisms to thrive. p-Nitrophenyl β-D-lactopyranoside (PNPL) and its close analog, o-nitrophenyl-β-D-galactopyranoside (ONPG), are chromogenic substrates that serve as powerful tools for the specific detection of these indicator bacteria.[5][6] This guide provides a detailed overview of the biochemical principles, applications, and detailed protocols for utilizing PNPL in food microbiology, aimed at researchers, scientists, and quality assurance professionals.

The Biochemical Principle: Visualizing Enzyme Activity

The utility of PNPL hinges on the enzymatic activity of β-galactosidase, an enzyme characteristic of coliform bacteria.[7][8] This enzyme is essential for the hydrolysis of lactose, a primary sugar in milk, into glucose and galactose.[9][10] The PNPL molecule is structurally analogous to lactose but has a p-nitrophenyl group in place of glucose.

Mechanism of Action: When bacteria possessing β-galactosidase are introduced to a medium containing PNPL, the enzyme specifically recognizes and cleaves the β-galactoside bond.[10][11] This hydrolysis reaction releases D-galactose and p-nitrophenol. While PNPL itself is colorless, the liberated p-nitrophenol imparts a distinct yellow color under neutral to alkaline conditions, providing a clear, visual confirmation of enzymatic activity.[5] The intensity of this color is directly proportional to the amount of enzyme present, allowing for both qualitative (presence/absence) and quantitative analysis.[12][13]

Caption: Enzymatic hydrolysis of PNPL by β-galactosidase.

Core Applications in Food Microbiology

The PNPL/β-galactosidase system is versatile and can be integrated into various testing formats to meet different analytical needs.

-

Detection of Coliforms and E. coli : Coliforms are defined by their ability to produce β-galactosidase. Therefore, PNPL is an excellent substrate for their detection.[7] Many modern chromogenic media combine a β-galactosidase substrate with a substrate for β-glucuronidase (GUD), an enzyme highly specific to E. coli.[3][4] This dual-substrate approach allows for the simultaneous differentiation of generic coliforms (which appear as red or pink colonies) from E. coli (which appear as blue or violet colonies) on a single agar plate.[4][14]

-

Quality Control in Dairy Processing : The natural substrate for β-galactosidase is lactose, making PNPL-based assays particularly relevant for the dairy industry.[15] These assays can be used to monitor for post-pasteurization contamination, which is a critical control point in ensuring product safety and shelf-life.[16][17][18]

-

Screening of Ready-to-Eat (RTE) Foods and Environmental Samples : The speed of chromogenic assays is a significant advantage for screening RTE foods where rapid release is crucial.[3] Environmental swabs taken from food contact surfaces can also be tested to validate sanitation procedures.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating through the mandatory inclusion of positive and negative controls.

Protocol 1: Qualitative Presence/Absence Test in Liquid Broth

This method is ideal for rapid screening of food or water samples to determine if coliforms are present.

1. Media Preparation (PNPL Broth):

- Dissolve the appropriate amount of a basal medium (e.g., Lauryl Tryptose Broth) in deionized water as per the manufacturer's instructions.

- Add PNPL to a final concentration of 0.1% (w/v).

- Dispense 10 mL aliquots into sterile test tubes containing a Durham tube (for gas detection).

- Autoclave at 121°C for 15 minutes.

2. Sample Preparation and Inoculation:

- Prepare a 1:10 dilution of the liquid or solid food sample in sterile Buffered Peptone Water and homogenize.[19]

- Aseptically inoculate 1 mL of the food homogenate into a tube of PNPL Broth.

3. Incubation:

- Incubate the tubes at 35-37°C for 24-48 hours.[20]

4. Quality Control:

- Positive Control: Inoculate a tube with a known β-galactosidase-positive strain (e.g., Escherichia coli ATCC 25922).

- Negative Control: Inoculate a tube with a known β-galactosidase-negative strain (e.g., Staphylococcus aureus ATCC 25923).

- Uninoculated Control: A sterile tube of media to check for contamination.

5. Interpretation of Results:

| Result | Observation | Interpretation |

| Positive | Development of a yellow color in the broth. Gas may be present in the Durham tube. | Presumptive evidence of coliforms. |

| Negative | No color change (broth remains its original color). | No coliforms detected. |

| Invalid | Yellow color in the uninoculated control. | Media contamination; repeat the test. |

Protocol 2: Quantitative Enumeration using Chromogenic Agar

This protocol allows for the direct counting of coliform colonies from a food sample.

Caption: Workflow for quantitative analysis using chromogenic agar.

1. Media Preparation:

- Prepare a chromogenic agar base according to the manufacturer's instructions (e.g., Chromocult® Coliform Agar).[14] These media often contain PNPL or a similar substrate along with selective agents (like Tergitol® 7) to inhibit non-target Gram-positive bacteria.[4][14]

- Pour the sterile medium into petri dishes and allow it to solidify.

2. Sample Preparation and Plating:

- Prepare a 1:10 food homogenate as described in Protocol 1.

- Perform serial dilutions (e.g., 10⁻² to 10⁻⁵) in sterile diluent.

- Using the spread plate technique, pipette 0.1 mL of the appropriate dilutions onto the surface of the dried agar plates.

3. Incubation:

- Incubate plates in an inverted position at 37°C for 24 hours.[3]

4. Quality Control:

- Perform parallel plating with positive (E. coli) and negative (S. aureus) control organisms to ensure proper colony morphology and color development.

5. Interpretation and Calculation:

- Colony Appearance: Coliforms will appear as yellow-colored colonies due to the hydrolysis of PNPL. If a dual-substrate medium is used, E. coli may appear as a different color (e.g., violet).[4]

- Enumeration: Select plates containing between 30 and 300 colonies for counting.

- Calculation: Calculate the number of colony-forming units per gram (CFU/g) of the original sample using the formula: CFU/g = (Number of colonies × Dilution factor) / Volume plated (mL)

Protocol 3: Spectrophotometric Assay of β-Galactosidase Activity

This advanced method quantifies total β-galactosidase activity in a sample, providing a rapid assessment of potential microbial load. It is adapted from standard enzyme assay procedures.

1. Reagent Preparation:

- Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.0.

- Substrate Solution: 10 mM PNPL solution in deionized water.

- Stop Solution: 200 mM Sodium Carbonate (Na₂CO₃) solution. Causality: The alkaline stop solution immediately denatures the enzyme, halting the reaction, and ensures the p-nitrophenol product is in its yellow, deprotonated form for accurate measurement.

2. Sample Preparation:

- Prepare a 1:10 food homogenate in the Assay Buffer.

- Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C.

- Carefully collect the supernatant, which will serve as the enzyme source.

3. Assay Procedure (in a 96-well microplate):

- Pipette 50 µL of the sample supernatant into a microplate well.

- Prepare a blank for each sample containing 50 µL of Assay Buffer instead of the supernatant.

- Equilibrate the plate to the assay temperature (e.g., 37°C).

- Initiate the reaction by adding 50 µL of the pre-warmed Substrate Solution to all wells.

- Incubate for exactly 15 minutes at 37°C.

- Stop the reaction by adding 100 µL of Stop Solution to all wells.

4. Measurement and Interpretation:

- Read the absorbance of the plate at 405-420 nm using a microplate reader.[12][21]

- Subtract the blank reading from the sample reading to get the corrected absorbance.

- The corrected absorbance is proportional to the β-galactosidase activity in the sample. A standard curve using purified β-galactosidase can be generated to convert absorbance values into specific enzyme units.

Limitations and Considerations

While powerful, PNPL-based methods are not without limitations. The primary consideration is specificity. Some non-coliform bacteria may exhibit weak β-galactosidase activity. Therefore, for regulatory purposes, positive results from these rapid assays are often considered "presumptive" and may require confirmation through traditional methods or additional biochemical tests, such as the oxidase test.[4] Furthermore, the chemical composition of the food matrix can sometimes interfere with color development, necessitating careful validation for each specific food type. The validation of any new method against a standard reference method, such as outlined in EN ISO 16140, is a critical step for implementation in an accredited laboratory.[22]

Conclusion

p-Nitrophenyl β-D-lactopyranoside and related chromogenic substrates represent a significant advancement in food microbiology.[2] They provide a rapid, visually intuitive, and easily adaptable platform for detecting and enumerating key indicator organisms. By translating a specific enzymatic reaction into a simple color change, these methods empower food safety professionals to make faster, more informed decisions, ultimately enhancing the protection of the food supply chain and public health.

References

- Title: Evaluation of a chromogenic medium for total coliforms and Escherichia coli determination in ready-to-eat foods - Sigma-Aldrich. Source: vertexaisearch.cloud.google.com.

- Title: Chromogenic Media| Industrial Microbiology - Merck Millipore. Source: vertexaisearch.cloud.google.com.

-

Title: Evaluation of new chromogenic substrates for the detection of coliforms - PubMed. Source: PubMed. [Link]

-

Title: Evaluation of new chromogenic substrates for the detection of coliforms - ResearchGate. Source: ResearchGate. [Link]

- Title: Chromogenic Coliforms Agar (CCA) ISO - BioTrading. Source: vertexaisearch.cloud.google.com.

- Title: beta-GALACTOSIDASE p-Nitrophenyl-b-D-Galactopyranoside - Sigma-Aldrich. Source: vertexaisearch.cloud.google.com.

-

Title: p-Nitrophenyl beta-D-galactopyranoside - Glycosynth. Source: Glycosynth. [Link]

- Title: O Nitrophenyl Beta D Galactopyranoside - piyopiyo.com.tw. Source: vertexaisearch.cloud.google.com.

-

Title: ONPG Test- Principle, Procedure, Results, Uses - Microbe Notes. Source: Microbe Notes. [Link]

-

Title: Scheme 1 Hydrolysis of p-nitrophenyl-b-D-galactopyranoside with bgalactosidase. - ResearchGate. Source: ResearchGate. [Link]

-

Title: INTRODUCTION β-galactosidase or β-D-galactoside- galactohydrolase (EC. 3.2.1.23) is used industrially to obtain the hydrolyzat - Semantic Scholar. Source: Semantic Scholar. [Link]

-

Title: LacZ b-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - SciSpace. Source: SciSpace. [Link]

-

Title: Effective detection of biocatalysts with specified activity by using a hydrogel-based colourimetric assay – β-galactosidase case study - PLOS. Source: PLOS ONE. [Link]

-

Title: Evaluation of novel chromogenic substrates for the detection of bacterial beta-glucosidase. Source: PubMed. [Link]

-

Title: Validation of Innovative Food Microbiological Methods According to the EN ISO 16140 Standard - ResearchGate. Source: ResearchGate. [Link]

-

Title: Fluorogenic and chromogenic substrates used in bacterial diagnostics - PMC. Source: National Center for Biotechnology Information. [Link]